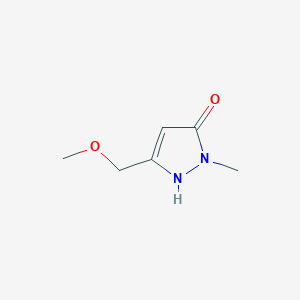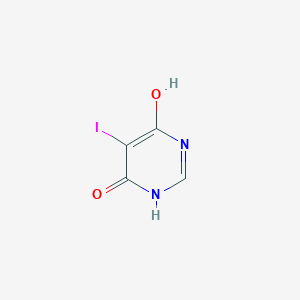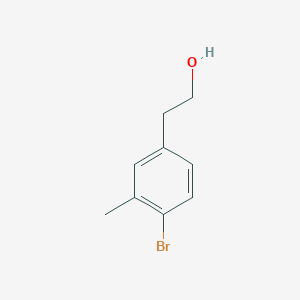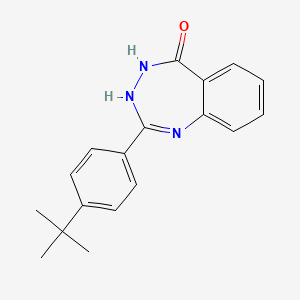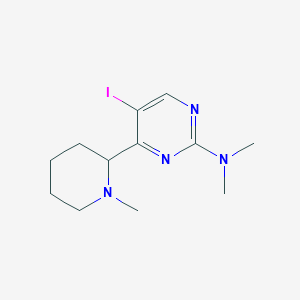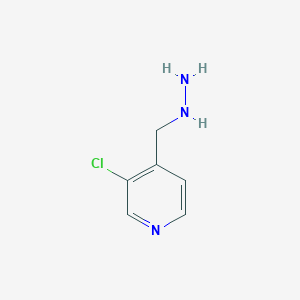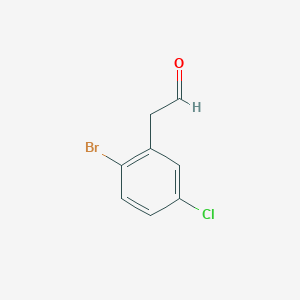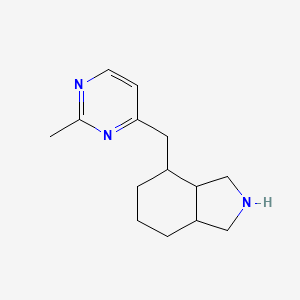
4-(2-Methyl-pyrimidin-4-ylmethyl)-octahydro-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-pyrimidin-4-ylmethyl)-octahydro-isoindole, also known as 4-MPMO, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It has been used in a variety of scientific research studies, including those involving the synthesis of new drug molecules, the study of drug-receptor interactions, and the elucidation of biochemical and physiological effects.
科学的研究の応用
Synthesis and Anticonvulsant Activities
A study conducted by Sharma et al. (2016) focused on the synthesis of 5-(isoindole-1,3-dione) pyrimidinones and their screening for anticonvulsant activities. The compounds were synthesized through cycloaddition reactions and were evaluated using MES and PTZ tests. A comparative study on the anticonvulsant activities of these compounds revealed varying effectiveness based on substitutions at different positions, highlighting the potential of isoindole derivatives in anticonvulsant drug development Sharma, R., Gawande, D., Mohan, C., & Goel, R. (2016). Medicinal Chemistry Research, 25, 1420-1424.
Selective Brain Penetrant PDE9A Inhibitor
Verhoest et al. (2012) describe PF-04447943, a novel PDE9A inhibitor designed using synthetic chemistry and structure-based drug design. This compound, which includes a pyrimidine moiety, has shown potential in enhancing cognitive function. It was found to increase central cGMP levels and exhibit procognitive activity in rodent models, making it a promising candidate for treating cognitive disorders Verhoest, P., Fonseca, K. R., Hou, X., et al. (2012). Journal of Medicinal Chemistry, 55(21), 9045-9054.
Biotransformation of β-Secretase Inhibitors
Lindgren et al. (2013) explored the biotransformation of aminoisoindoles, including structural analogs to the query compound, in the context of β-secretase inhibition. They discovered an unusual metabolic pathway involving ring contraction, which is significant in understanding the metabolic fate of aryl-pyrimidine–containing compounds. This study contributes to the knowledge of drug metabolism, particularly for compounds targeting β-secretase Lindgren, A., Eklund, G., Turek, D., et al. (2013). Drug Metabolism and Disposition, 41, 1134-1147.
Synthesis and Characterization of Isoindole Derivatives
Dioukhane et al. (2021) reported on the synthesis and characterization of isoindole-1,3-dione derivatives, including detailed NMR spectroscopy analysis. This research contributes to the understanding of isoindole derivatives' chemical properties, which is crucial for their potential application in various fields Dioukhane, K., Aouine, Y., Nakkabi, A., et al. (2021).
Antifungal Activity of Pyrimidine Derivatives
Zhang et al. (2016) explored the antifungal properties of pyrazolo[1,5-a]pyrimidin derivatives. Their findings indicated that certain derivatives exhibited significant antifungal abilities against various phytopathogenic fungi. This study highlights the potential of pyrimidine derivatives in developing new antifungal agents Zhang, J., Peng, J., Wang, T., et al. (2016). Journal of Molecular Structure, 1120, 228-233.
特性
IUPAC Name |
4-[(2-methylpyrimidin-4-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-10-16-6-5-13(17-10)7-11-3-2-4-12-8-15-9-14(11)12/h5-6,11-12,14-15H,2-4,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVAKOCSMKQQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CC2CCCC3C2CNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Thia-8-azaspiro[4.5]decane](/img/structure/B1400972.png)
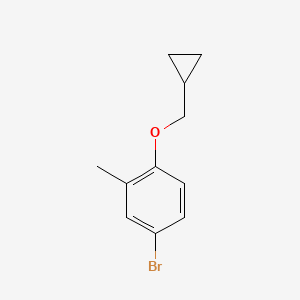
![2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1400974.png)
![(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400976.png)

amine](/img/structure/B1400983.png)
